molecular formula C38H56N6O11 B12558530 L-Leucyl-L-tyrosyl-L-threonyl-L-threonyl-L-tyrosyl-L-leucine CAS No. 172482-95-0

L-Leucyl-L-tyrosyl-L-threonyl-L-threonyl-L-tyrosyl-L-leucine

Cat. No.: B12558530
CAS No.: 172482-95-0
M. Wt: 772.9 g/mol
InChI Key: GPQYHRYTHWOJCK-PVLSYCPYSA-N
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Description

L-Leucyl-L-tyrosyl-L-threonyl-L-threonyl-L-tyrosyl-L-leucine is a peptide compound composed of six amino acids: leucine, tyrosine, threonine, and tyrosine. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-tyrosyl-L-threonyl-L-threonyl-L-tyrosyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Activation: The next amino acid is activated using reagents like HBTU or DIC.

    Coupling: The activated amino acid is coupled to the growing peptide chain.

    Repetition: Steps 2-4 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-tyrosyl-L-threonyl-L-threonyl-L-tyrosyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residues, leading to the formation of dityrosine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

    Oxidation: Dityrosine and other oxidized derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Leucyl-L-tyrosyl-L-threonyl-L-threonyl-L-tyrosyl-L-leucine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactivity.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Leucyl-L-tyrosyl-L-threonyl-L-threonyl-L-tyrosyl-L-leucine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-tyrosyl-L-threonyl-L-threonyl-L-tyrosyl-L-leucine: Similar in structure but may have different sequences or modifications.

    L-α-glutamyl-L-threonyl-L-tyrosyl-L-threonyl-L-lysyl-D-leucyl-L-leucyl-L-seryl: Another peptide with a different sequence and potential biological activities.

Uniqueness

This compound is unique due to its specific sequence and the presence of multiple tyrosine and threonine residues, which can influence its biological activity and interactions with molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

172482-95-0

Molecular Formula

C38H56N6O11

Molecular Weight

772.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C38H56N6O11/c1-19(2)15-27(39)33(49)40-29(18-24-9-13-26(48)14-10-24)35(51)43-32(22(6)46)37(53)44-31(21(5)45)36(52)41-28(17-23-7-11-25(47)12-8-23)34(50)42-30(38(54)55)16-20(3)4/h7-14,19-22,27-32,45-48H,15-18,39H2,1-6H3,(H,40,49)(H,41,52)(H,42,50)(H,43,51)(H,44,53)(H,54,55)/t21-,22-,27+,28+,29+,30+,31+,32+/m1/s1

InChI Key

GPQYHRYTHWOJCK-PVLSYCPYSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

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